molecular formula C18H21BrO3 B5050639 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene

1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene

Cat. No.: B5050639
M. Wt: 365.3 g/mol
InChI Key: YNRBTFIBHDRFJZ-UHFFFAOYSA-N
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Description

1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methoxyphenoxypropoxy group and two methyl groups. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-13-12-18(14(2)11-17(13)19)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRBTFIBHDRFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Chemical Reactions Analysis

1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar compounds to 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene include:

These compounds share structural similarities but differ in the position of the methoxy group or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

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